DBCO-PEG6-acid

PROTAC linker optimization ternary complex geometry end-to-end distance

Researchers designing PROTACs face solubility and ternary complex geometry challenges. DBCO-PEG6-acid solves this with a ~25 Å PEG6 spacer that balances aqueous solubility and linker compactness-validated for productive ternary complex formation. • Enables copper-free SPAAC (>0.3 M⁻¹s⁻¹) and amide coupling via EDC/HATU. • Prevents aggregation during ADC and nanoparticle bioconjugation. • ≥95% purity; ships within 24 hours for rapid SAR iteration.

Molecular Formula C34H44N2O10
Molecular Weight 640.7 g/mol
Cat. No. B13728016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG6-acid
Molecular FormulaC34H44N2O10
Molecular Weight640.7 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C34H44N2O10/c37-32(11-12-33(38)36-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)36)35-14-16-42-18-20-44-22-24-46-26-25-45-23-21-43-19-17-41-15-13-34(39)40/h1-8H,11-27H2,(H,35,37)(H,39,40)
InChIKeyNBCHNMYYEDTNKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG6-acid Overview


DBCO-PEG6-acid is a heterobifunctional linker composed of a dibenzocyclooctyne (DBCO) group, a discrete hexa(ethylene glycol) (PEG6) spacer, and a terminal carboxylic acid . The DBCO moiety undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) without a copper catalyst, while the carboxylic acid enables amide coupling to primary amines via EDC or HATU activation [1]. With a molecular weight of 640.7 Da and the formula C₃₄H₄₄N₂O₁₀, DBCO-PEG6-acid occupies a middle ground in the DBCO-PEGn-acid series, balancing aqueous solubility, linker reach, and conjugate compactness [2].

Copper-free SPAAC reactivity with azide-modified biomolecules
Balanced PEG6 spacer: aqueous solubility and moderate conjugate reach
Carboxylic acid enables amine coupling via EDC/HATU activation

Why DBCO-PEG6-acid Cannot Be Replaced


DBCO-PEGn-acid linkers are not interchangeable because the ethylene glycol repeat number (n) simultaneously governs aqueous solubility, end-to-end distance, conformational flexibility, and the propensity for non-specific binding [1]. DBCO-PEG4-acid provides only ~14 Å reach and limited aqueous solubility, restricting its utility to sterically compact conjugates, while DBCO-PEG12-acid and DBCO-PEG24-acid extend beyond ~40 Å and substantially increase hydrodynamic radius, which can reduce cellular permeability and accelerate renal clearance [1]. The PEG6 spacer occupies an experimentally validated optimum for PROTAC ternary complex formation, where inter-pocket distances often exceed 3 nm and linker length directly tunes cooperativity and off-target degradation [1]. Arbitrary substitution therefore risks failed conjugation, poor solubility, altered pharmacokinetics, or complete loss of biological activity.

Shorter PEG4 May limit aqueous solubility and steric reach; insufficient for many ternary complex geometries.
Longer PEG12 Increased hydrodynamic radius can reduce cell permeability and accelerate renal clearance.
PEG6 Empirically validated mid-length spacer for PROTAC ternary complexes; cannot be arbitrarily swapped.

DBCO-PEG6-acid: Quantitative Comparison


Spacer Length and PROTAC Ternary Complex Formation

DBCO-PEG6-acid provides an end-to-end distance of approximately 25 Å (2.5 nm) as measured for NHS-PEG6-NHS ester , situating it between PEG4 (~14 Å) and PEG12 (~42 Å) . In PROTAC design, PEG4, PEG6, and PEG8 linkers are considered the gold-standard lengths because they span the 3+ nm inter-pocket distances observed in crystallographic ternary complexes while avoiding the excessive conformational entropy of longer spacers that can reduce ubiquitination efficiency [1]. PEG6 specifically offers a compromise that remains within experimentally validated inter-pocket distance bounds for most E3-ligase–target-protein pairs [1].

Spacer Length
Reported
PEG6: ~25 Å; PEG4: ~14 Å; PEG12: ~42 Å
PEG6 reach aligns with validated PROTAC inter-pocket distance range.
Source: calculated from PEG unit length; cross-study comparison.
PROTAC linker optimization ternary complex geometry end-to-end distance

Aqueous Solubility: PEG6 vs. No PEG Spacer

DBCO-acid (CAS 1353016-70-2, MW 305.3) is explicitly reported as 'Insoluble in water' and only 'slightly soluble to sparingly soluble in most organic solvents' . In contrast, DBCO-PEG6-acid is described as 'soluble in water' and '易溶于DMSO、DMF和水' (freely soluble in DMSO, DMF, and water) [1]. The PEG6 chain acts as a molecular surfactant, enveloping the hydrophobic DBCO core in a hydration shell to increase apparent solubility many-fold without co-solvents [2].

Aqueous Solubility
Specification review
DBCO-PEG6-acid: water-soluble; DBCO-acid: water-insoluble
PEG6 spacer enables bioconjugation in physiological buffers without co-solvents.
Vendor specification; independent verification recommended.
aqueous solubility bioconjugation PEGylation

SPAAC Reaction Kinetics

The DBCO group in DBCO-PEG6-conjugates reacts with azides via strain-promoted azide-alkyne cycloaddition (SPAAC) with a second-order rate constant exceeding 0.3 M⁻¹s⁻¹ at 37°C in PBS (pH 7.4) . This rate is characteristic of the DBCO-azide SPAAC reaction class, which is reported to reach second-order rate constants as high as ~1 M⁻¹s⁻¹ depending on the azide structure and conditions [1]. The PEG6 spacer does not significantly alter DBCO intrinsic reactivity but confers the aqueous solubility necessary for the reaction to proceed efficiently in biological media .

SPAAC Rate
Class-level
>0.3 M⁻¹s⁻¹ (37°C, PBS pH 7.4)
Reactivity conserved across PEG lengths; PEG choice does not alter click kinetics.
Class-level inference from DBCO-SPAAC studies.
SPAAC kinetics copper-free click chemistry reaction rate

Molecular Weight and Cell Permeability

DBCO-PEG6-acid has a molecular weight of 640.7 Da [1], compared with 552.6 Da for DBCO-PEG4-acid [2], 596.7 Da for DBCO-PEG5-acid , and 905.0 Da for DBCO-PEG12-acid [3]. In targeted protein degradation, PEG4, PEG6, and PEG8 have emerged as the gold-standard linker lengths because their molecular weights remain below the threshold where passive cell permeability and oral bioavailability begin to deteriorate [4]. Longer PEG chains (PEG12 and beyond) increase hydrodynamic radius and can reduce cellular uptake, while PEG4 may provide insufficient reach for many E3–POI pairs [4].

Molecular Weight
Reported
640.7 Da (PEG6); 552.6 Da (PEG4); 905.0 Da (PEG12)
Moderate MW balances PEG length with cell permeability compatibility.
Vendor CoA and MS data.
molecular weight optimization cell permeability PK properties

Linker Flexibility and Conformational Entropy

In PROTAC development, systematic variation of PEG linker length directly influences degradation efficiency and target specificity . The progression from PEG4 to PEG8 can enhance residence time in the ternary complex by an order of magnitude, corresponding to lower cellular EC₅₀ values [1]. PEG6 represents the mid-point of this progression, providing additional conformational freedom over PEG4 to accommodate small domain motions during ternary complex formation without the risk of intramolecular micelle formation or excessive entropic penalty that longer PEG chains (PEG12, PEG24) can introduce [1].

Conformational Flexibility
Class-level
PEG4→PEG8 can enhance ternary complex residence time ~10-fold
PEG6 provides intermediate flexibility for ternary complex stability optimization.
Based on PROTAC linker SAR studies; source review advised.
linker conformational entropy PROTAC cooperativity ternary complex stability

Cleavable and Non-Cleavable ADC Linker Synthesis

DBCO-PEG6-acid serves as a key building block for constructing both cleavable (DBCO-PEG6-Val-Cit-PAB) and non-cleavable (DBCO-PEG6-PA) ADC linkers [1][2]. Patent CN120714063B discloses DBCO-PEGn-based linkers for antibody-drug conjugates incorporating PEG spacers of defined length for optimized payload attachment and drug-to-antibody ratio (DAR) control [3]. The specific PEG6 length provides adequate spatial separation between the antibody and the cytotoxic payload while maintaining conjugate homogeneity [1].

ADC Linker Synthesis
Supporting evidence
Elaboration to cleavable (Val-Cit-PAB) and non-cleavable (PA) ADC linkers reported
Enables construction of both cleavable and non-cleavable ADC conjugates.
Patent and vendor literature; synthesis feasibility demonstrated.
antibody-drug conjugate ADC linker cleavable linker

DBCO-PEG6-acid Application Scenarios


PROTAC Linker Library Screening

Medicinal chemistry teams building focused PROTAC libraries should include DBCO-PEG6-acid as the mid-length PEG linker alongside PEG4 and PEG8 variants. Its ~25 Å reach and 640.7 Da molecular weight place it within the gold-standard PEG4–PEG8 range empirically validated for productive ternary complex formation [1]. Sourcing DBCO-PEG6-acid at ≥95% purity from vendors offering 24–48 hour shipping ensures rapid SAR iteration without synthetic delay [2].

ADC Payload Conjugation via SPAAC

DBCO-PEG6-acid is directly applicable as a heterobifunctional building block for constructing cleavable (Val-Cit-PAB) and non-cleavable (PA) ADC linkers [1]. The PEG6 spacer reduces aggregation and steric hindrance during conjugation to azide-modified antibodies, while the SPAAC reaction proceeds at >0.3 M⁻¹s⁻¹ under mild aqueous conditions (PBS, pH 7.4, 37°C) without copper catalyst toxicity [2].

Aqueous Bioconjugation of Hydrophobic Payloads

For bioconjugation of hydrophobic small molecules, fluorophores, or drugs that would otherwise precipitate in aqueous buffer, DBCO-PEG6-acid provides the necessary water solubility that DBCO-acid (water-insoluble) cannot [1]. The PEG6 chain acts as a built-in surfactant, enabling reactions to proceed in physiological buffers without organic co-solvents that may denature proteins or interfere with cell-based assays [2].

Nanoparticle and Surface Functionalization

DBCO-PEG6-acid is used to functionalize nanoparticle surfaces, liposomes, and polymeric scaffolds with DBCO handles for subsequent azide-mediated click chemistry [1]. The PEG6 spacer provides approximately 2.5 nm of separation between the particle surface and the DBCO group, which is sufficient to minimize steric hindrance during azide conjugation while maintaining a compact hydrodynamic radius [2].

Application
Selection Property
Validation Focus
PROTAC linker screening
PEG spacer length optimization
Ternary complex formation efficiency
ADC payload conjugation
Heterobifunctional SPAAC chemistry
DAR homogeneity and conjugate stability
Aqueous bioconjugation of hydrophobic payloads
Built-in solubility via PEG6
Reaction efficiency in physiological buffers
Nanoparticle surface functionalization
DBCO handle spacing (~2.5 nm reach)
Azide conjugation accessibility without steric hindrance
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